(Z)-3-Methylpent-2-en-4-yn-1-ol

Vue d'ensemble

Description

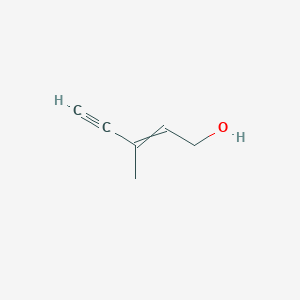

(Z)-3-Methylpent-2-en-4-yn-1-ol, also known as 3-methyl-2-penten-4-yn-1-ol, is an organic compound with the molecular formula C6H8O. It is an acetylenic alcohol, characterized by the presence of both a triple bond and a hydroxyl group. This compound exists in two isomeric forms: the cis and trans isomers, both of which are oily liquids at room temperature .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-penten-4-yn-1-ol involves a multi-step process. Initially, methyl vinyl ketone reacts with acetylene in the presence of metal calcium to produce iso-C6 alcohol (3-methyl-1-penten-4-yn-3-ol). This intermediate is then converted to 3-methyl-2-penten-4-yn-1-ol via a rearrangement reaction catalyzed by sulfuric acid .

-

Step 1: Formation of iso-C6 alcohol

Reactants: Methyl vinyl ketone, acetylene, metal calcium

Conditions: Liquid ammonia at temperatures below -40°C, followed by gradual warming to -5°C

Yield: 71% based on methyl vinyl ketone

-

Step 2: Conversion to 3-methyl-2-penten-4-yn-1-ol

Reactants: iso-C6 alcohol, sulfuric acid

Conditions: Reaction at 55°C for 2 hours

Yield: 86.6% based on iso-C6 alcohol

Industrial Production Methods

The industrial production of 3-methyl-2-penten-4-yn-1-ol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction temperatures and conditions to maximize yield and purity. The final product is typically purified through distillation and extraction techniques .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation primarily at its unsaturated bonds:

-

Alkyne oxidation : Reactions with potassium permanganate (KMnO₄) in acidic or neutral conditions yield carboxylic acids or diketones, respectively .

-

Alkene oxidation : Osmium tetroxide (OsO₄) catalyzes dihydroxylation to form vicinal diols with retention of stereochemistry .

Key conditions and products :

| Reaction Site | Reagent | Conditions | Product |

|---|---|---|---|

| Alkyne | KMnO₄ | H₂O, 25°C | Carboxylic acid |

| Alkyne | KMnO₄ | Neutral pH | Diketone |

| Alkene | OsO₄ | H₂O₂, 0°C | Vicinal diol |

Reduction Reactions

Selective hydrogenation is achievable via catalyst choice:

-

Lindlar catalyst : Partially reduces the alkyne to a cis-alkene while preserving the (Z)-configuration .

-

Pd/C : Fully reduces both alkyne and alkene to a saturated alkane .

Hydrogenation outcomes :

| Catalyst | Target Bond | Product |

|---|---|---|

| Lindlar | Alkyne | (Z)-3-Methylpent-2-en-1-ol |

| Pd/C | Alkyne + Alkene | 3-Methylpentan-1-ol |

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

-

Esterification : Reacts with acetyl chloride (CH₃COCl) in pyridine to form esters .

-

Etherification : Alkyl halides (e.g., CH₃I) in basic conditions yield ether derivatives .

Representative transformations :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | CH₃COCl | Acetylated derivative | 85–92% |

| Etherification | CH₃I | Methyl ether | 78–84% |

Cyclization and Isomerization

Under specific conditions, the compound undergoes propargyl-allenyl isomerization and cyclization:

-

Trichloroacetonitrile (CCl₃CN) with DBU : Forms 4-allenyl-oxazolines via cyclization and isomerization .

Mechanistic pathway :

-

Nucleophilic attack by the hydroxyl group on CCl₃CN.

-

Cyclization to form an oxazoline intermediate.

-

Propargyl-to-allenyl isomerization.

Experimental data from ACS study :

| Reactant (R₁) | Reactant (R₂) | Product | Yield |

|---|---|---|---|

| p-ClC₆H₄ | m-MeC₆H₄ | Oxazoline 6a | 99% |

| p-ClC₆H₄ | p-FC₆H₄ | Oxazoline 6b | 99% |

| p-ClC₆H₄ | p-ClC₆H₄ | Oxazoline 6c | 99% |

Carotenoid Production

Used in synthesizing prolycopene (a tangerine tomato pigment) via stereoselective polyene elongation . The reaction employs Wittig olefination under inert conditions .

Reactivity Comparison with Analogues

| Compound | Functional Groups | Reactivity Notes |

|---|---|---|

| This compound | Alkyne, alkene, -OH | High versatility in oxidation and cyclization |

| (E)-Isomer | Alkyne, trans-alkene, -OH | Slower cyclization due to steric hindrance |

| 3-Methylpent-2-en-4-ol | Alkene, -OH | Lacks alkyne-driven reactions |

Stability and Side Reactions

Applications De Recherche Scientifique

Key Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using potassium permanganate or osmium tetroxide to form diols or other derivatives.

- Reduction : Converting alkyne and alkene groups to alkanes through hydrogenation.

- Substitution : The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, including:

- Vitamin A Precursors : The compound is involved in the synthesis of compounds related to vitamin A, which is vital for maintaining normal visual function and immune health .

| Application | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Vitamin A Production | Precursor in synthesizing vitamin A derivatives |

Research has indicated potential biological activities associated with this compound. Studies have explored its interactions with enzymes and receptors, suggesting possible anti-inflammatory and antimicrobial properties. Notably, it has been investigated for its role in synthesizing Leucosceptroids A and B, compounds known for their antifungal activity .

Medicinal Chemistry

The compound's unique structure allows it to interact with various molecular targets, making it a candidate for therapeutic applications. Its potential effects include:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses.

- Antimicrobial Effects : Shown efficacy against various microbial strains, indicating its potential as an antimicrobial agent .

| Property | Potential Application |

|---|---|

| Anti-inflammatory | Modulation of inflammatory responses |

| Antimicrobial | Efficacy against microbial strains |

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and specialty chemicals. Its functional groups allow it to participate in various reactions, making it valuable for producing:

- Specialty Chemicals : Used as an intermediate in synthesizing various organic compounds, including acids and esters .

| Industrial Use | Description |

|---|---|

| Specialty Chemicals | Intermediate for synthesizing organic compounds |

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives from this compound revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant zones of inhibition, indicating their potential as effective antimicrobial agents .

Case Study 2: Synthesis of Vitamin A Derivatives

Research highlighted the role of this compound in synthesizing vitamin A derivatives. The study demonstrated how this compound could be transformed into biologically active forms essential for human health .

Mécanisme D'action

The mechanism of action of 3-methyl-2-penten-4-yn-1-ol involves its interaction with various molecular targets. The compound can undergo allylic rearrangement, forming isomeric mixtures that can further react to produce different products. The presence of both triple and double bonds in its structure allows for diverse chemical reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-methyl-1-penten-4-yn-3-ol

- 1-penten-3-ol, 3-methyl-

- 2,3-dimethylfuran

Uniqueness

3-methyl-2-penten-4-yn-1-ol is unique due to its dual functionality (triple bond and hydroxyl group) and its ability to undergo allylic rearrangement. This makes it a valuable intermediate in organic synthesis and a versatile compound for various chemical reactions .

Propriétés

IUPAC Name |

3-methylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHASYJQIRSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059315 | |

| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-29-3 | |

| Record name | 3-Methyl-2-penten-4-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Penten-4-yn-1-ol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-2-en-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.